molecular formula C7H7BrN4 B055436 6-bromo-N-methylimidazo[1,2-a]pyrazin-8-amine CAS No. 117718-85-1

6-bromo-N-methylimidazo[1,2-a]pyrazin-8-amine

Cat. No. B055436
M. Wt: 227.06 g/mol
InChI Key: DGYNAGYJCRNBFI-UHFFFAOYSA-N
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Description

“6-bromo-N-methylimidazo[1,2-a]pyrazin-8-amine” is a chemical compound with the molecular formula C7H7BrN4 . It is a brominated derivative of imidazo[1,2-a]pyrazine .


Molecular Structure Analysis

The molecular structure of “6-bromo-N-methylimidazo[1,2-a]pyrazin-8-amine” can be represented by the SMILES string: CNC1=NC(=CN2C1=NC=C2)Br . This indicates that the compound contains a bromine atom attached to the 6th position of the imidazo[1,2-a]pyrazine ring, and a methyl group attached to the nitrogen atom .


Chemical Reactions Analysis

While specific chemical reactions involving “6-bromo-N-methylimidazo[1,2-a]pyrazin-8-amine” are not detailed in the available resources, similar compounds have been involved in Suzuki–Miyaura cross-coupling reactions . This type of reaction is used for carbon-carbon bond formation .


Physical And Chemical Properties Analysis

The molecular weight of “6-bromo-N-methylimidazo[1,2-a]pyrazin-8-amine” is 227.06 . Other physical and chemical properties are not explicitly mentioned in the available resources.

Future Directions

The future directions for “6-bromo-N-methylimidazo[1,2-a]pyrazin-8-amine” could involve further exploration of its synthesis methods and potential bioactivity. Given the diverse bioactivity of similar compounds , it may be worthwhile to investigate its potential applications in medicinal chemistry.

properties

IUPAC Name

6-bromo-N-methylimidazo[1,2-a]pyrazin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN4/c1-9-6-7-10-2-3-12(7)4-5(8)11-6/h2-4H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYNAGYJCRNBFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=CN2C1=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10151890
Record name Imidazo(1,2-a)pyrazin-8-amine, 6-bromo-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10151890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-N-methylimidazo[1,2-a]pyrazin-8-amine

CAS RN

117718-85-1
Record name PAB 13
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117718-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo(1,2-a)pyrazin-8-amine, 6-bromo-N-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117718851
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazo(1,2-a)pyrazin-8-amine, 6-bromo-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10151890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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